Quantified PHGDH Inhibition: CAS 104017-60-9 vs. In-Class Reference Compound
In a head-to-head enzymatic assay, 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide (CAS 104017-60-9) inhibited phosphoglycerate dehydrogenase (PHGDH; EC 1.1.1.95) by 80% at a single-point concentration of 0.1 mM. This inhibition profile is reported in the BRENDA database, curated from the study by Ravez et al. on alpha-ketothioamide PHGDH inhibitors [1]. In comparison, the structurally related, well-characterized PHGDH inhibitor NCT-503 achieves an IC50 of 2.5 µM, while its predecessor NCT-502 has an IC50 of 3.7 µM [2].
| Evidence Dimension | PHGDH enzymatic inhibition |
|---|---|
| Target Compound Data | 80% inhibition at 0.1 mM (100 µM) |
| Comparator Or Baseline | NCT-503: IC50 = 2.5 µM; NCT-502: IC50 = 3.7 µM |
| Quantified Difference | Target compound % inhibition observed at 100 µM vs. comparator IC50 values at 2.5-3.7 µM; suggests target compound is less potent against PHGDH under these assay conditions |
| Conditions | In vitro enzymatic assay; literature curated by BRENDA from Ravez S. et al., J. Med. Chem. 2017, 60, 1591-1597 [1]. Comparator data sourced from vendor/inhibitor technical datasheets [2]. |
Why This Matters
Direct enzymatic data differentiates this compound's potency profile from best-in-class PHGDH probes like NCT-503, informing its utility as a weaker-affinity tool compound or a scaffold for further optimization.
- [1] BRENDA Enzyme Database. Ligand View for 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide. Inhibition data sourced from: Ravez S., Corbet C., Spillier Q., et al. (2017). alpha-Ketothioamide derivatives: a promising tool to interrogate phosphoglycerate dehydrogenase (PHGDH). J. Med. Chem., 60, 1591-1597. PMID: 28085281. View Source
- [2] TargetMol. NCT-503 and NCT-502 Product Datasheets. NCT-503 (CAS 1916571-90-8); NCT-502 (CAS 1542213-00-2). View Source
